Methyl 8-methoxyquinoline-7-carboxylate
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Overview
Description
Methyl 8-methoxyquinoline-7-carboxylate: is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxyquinoline-7-carboxylate typically involves the reaction of 8-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 8-methoxyquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Methylquinoline: Utilized in the production of dyes and pigments.
Uniqueness
Methyl 8-methoxyquinoline-7-carboxylate is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its methoxy and ester groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 8-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9(12(14)16-2)6-5-8-4-3-7-13-10(8)11/h3-7H,1-2H3 |
InChI Key |
FXIAVIRPDJUAOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
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